![molecular formula C11H18N2O5 B1318702 (4-Boc-piperazin-1-yl)-oxo-acetic acid CAS No. 788153-44-6](/img/structure/B1318702.png)
(4-Boc-piperazin-1-yl)-oxo-acetic acid
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Description
(4-Boc-piperazin-1-yl)-oxo-acetic acid, also known as Boc-Pip-OAA, is an organic compound that has been used in research and laboratory experiments. This compound is a derivative of piperazine and is a versatile building block for many syntheses and applications. It is a colorless, crystalline solid with a melting point of 85-87 degrees Celsius. Boc-Pip-OAA has been used in many areas of research, including the synthesis of pharmaceuticals, biochemical studies, and the development of new materials.
Scientific Research Applications
Synthesis of Novel Compounds
- (4-Boc-piperazin-1-yl)-oxo-acetic acid is utilized in the synthesis of novel compounds. For instance, it has been used in the synthesis of new 2-(2-(4-((3,4-Dihydro-4-oxo-3-aryl quinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters, which are supported by spectral and analytical data (Acharyulu et al., 2009).
Solid Phase Synthesis Applications
- The compound plays a role in solid phase synthesis. For example, it's involved in a facile synthesis method of 2-oxo-1,4-piperazines using α-N-Boc-amino aldehydes (Gonzalez-Gomez et al., 2002).
Role in Chemical Transformation Processes
- It is also important in chemical transformation processes. A study showed its involvement in the formation of aminosuccinyl peptides and their transformation into piperazine-2,5-dione derivatives in neutral media (Schön & Kisfaludy, 2009).
Synthesis of Derivatives for Biological Evaluation
- Additionally, the compound is used in synthesizing derivatives for biological evaluation. For instance, derivatives of N-Boc piperazine were synthesized and characterized for potential antibacterial and antifungal activities (Kulkarni et al., 2016).
Creation of Pharmaceutical Intermediates
- It is also instrumental in the creation of pharmaceutical intermediates. An example is the improved synthesis of 4-[4-(5-oxo-1,5-dihydro-[1,2,4]triazoyl-4-yl) phenyl]piperazine-1-carboxylic t-butyl ester, a key intermediate of triazole antifungal agents (Zhen-yuan, 2006).
Antibacterial and Antihelminthic Activity Studies
- The compound is used in studies focused on antibacterial and antihelminthic activities. For example, novel Sulphanamides containing 1,2,4-Oxadiazole Nucleus were synthesized from N-Boc piperazine, showing potential biological activity (Sanjeevarayappa et al., 2016).
Involvement in Microwave-Mediated Cross-Couplings
- It's also used in microwave-mediated cross-couplings for synthesizing libraries of biologically active compounds (Spencer et al., 2011).
properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)13-6-4-12(5-7-13)8(14)9(15)16/h4-7H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVXPLRYCUOGTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590456 |
Source
|
Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
788153-44-6 |
Source
|
Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 788153-44-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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